(4-Benzoylpiperazin-1-yl)acetic acid
Description
(4-Benzoylpiperazin-1-yl)acetic acid is a piperazine derivative featuring a benzoyl group at the 4-position of the piperazine ring and an acetic acid moiety attached to the nitrogen. This structure combines the aromatic properties of benzoyl with the flexibility of the piperazine scaffold, making it a versatile intermediate in medicinal chemistry.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-(4-benzoylpiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)10-14-6-8-15(9-7-14)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17) |
InChI Key |
LEYDURANQZYADV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
- Protective Groups : The tert-Boc group in improves stability during synthesis, a strategy useful in peptide chemistry .
- Electronic Effects : Sulfonyl-containing analogs () may exhibit stronger hydrogen-bonding capacity, influencing receptor binding .
- Purity and Bioactivity : Compound 91 () demonstrates high purity (99.99%) and agonist activity, underscoring the importance of substituent choice for target engagement .
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